molecular formula C23H31N5O3 B12220598 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine

Cat. No.: B12220598
M. Wt: 425.5 g/mol
InChI Key: SFFKMILKWWSRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine is a complex organic compound that features a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine typically involves multiple steps. The initial step often includes the formation of the triazolopyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the tert-butyl group and the furan-2-carbonyl moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound’s unique structure may find applications in the development of advanced materials.

Mechanism of Action

The mechanism of action of 4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of both a triazolopyridazine core and a furan-2-carbonyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone

InChI

InChI=1S/C23H31N5O3/c1-15(2)30-14-17-6-7-18(31-17)22(29)27-12-10-16(11-13-27)21-25-24-20-9-8-19(23(3,4)5)26-28(20)21/h6-9,15-16H,10-14H2,1-5H3

InChI Key

SFFKMILKWWSRHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.